Product packaging for gp100 (45-59)(Cat. No.:)

gp100 (45-59)

Cat. No.: B1575482
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

gp100 (45-59) is a synthetic peptide sequence (NRQLYPEWTEAQRLD) derived from the human glycoprotein 100 (gp100), also known as premelanosome protein (PMEL) . Gp100 is a transmembrane glycoprotein highly expressed in melanocytes and serves as a well-established melanocytic lineage marker and a key target for melanoma immunotherapy . Its primary function in normal melanocytes involves melanosome biogenesis and the structural backbone for melanin polymerization . This specific 45-59 fragment is identified as an epitope restricted by HLA-DR15, making it a critical tool for investigating CD4+ T helper cell responses in the context of antigen-presenting cells . Research applications for gp100 (45-59) are centered on advancing the understanding of anti-tumor immunity. It is highly valuable for in vitro T-cell stimulation assays, monitoring antigen-specific immune responses, and the development of novel cancer vaccination strategies . Studies on similar gp100 epitopes have highlighted the potential of altered peptide ligands (APLs) to enhance immunogenicity, underscoring the importance of defined antigens in synthetic vaccine design . Furthermore, the broader gp100 protein is the target of the bispecific T-cell engager tebentafusp, which has shown overall survival benefits in metastatic uveal melanoma, cementing gp100's role as a validated immunotherapeutic target . This product is supplied at a high purity (≥90%) and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this peptide to explore mechanisms of antigen presentation, T-cell receptor (TCR) interactions, and to develop next-generation immunotherapies for cancer.

Properties

sequence

NRQLYPEWTEAQRLD

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Pmel 17 protein (45-59);gp100 (45-59)

Origin of Product

United States

Antigen Processing and Intracellular Trafficking of Gp100 45 59 Precursors

Endosomal and Lysosomal Pathways for gp100 (45-59) Generation

The endocytic pathway is central to the processing of gp100 for MHC class II presentation. This network of membrane-bound organelles, including endosomes and lysosomes, provides the necessary environment and enzymatic machinery for the breakdown of the gp100 protein into smaller peptide fragments, including the gp100 (45-59) epitope. nih.goviu.edu

Role of Early and Late Endosomes in gp100 (45-59) Production

Research indicates that the gp100 (45-59) epitope can be generated in both early and late endosomal compartments. nih.govaai.org In melanoma cells that have a reduced number of melanosomes, the majority of the gp100 protein is trafficked to late endosomes that are rich in LAMP-1 and MHC class II molecules. nih.govaai.orgnih.gov However, studies using a mutant form of gp100 (ΔPKD), which is trapped in early endosomes, demonstrate that these earlier compartments are also capable of producing the epitope. nih.gov The epitopes generated in early endosomes are reported to be indistinguishable from those produced in the harsher environment of late endosomes. nih.govaai.orgnih.govaai.org The processing of wild-type gp100 occurs in both compartments. nih.govaai.org The presentation of epitopes that originate from early endosomes can be hindered by treatment with primaquine, a substance that interferes with this part of the pathway. nih.govaai.org

Table 1: Characteristics of gp100 (45-59) Production in Endosomal Compartments
CompartmentKey FeaturesAssociated MoleculesEffect of InhibitorsSupporting Evidence
Early Endosomes Capable of generating gp100 (45-59) epitope.-Sensitive to Primaquine. nih.govaai.org Less sensitive to Leupeptin (B1674832). nih.govaai.orgnih.govMutant gp100 trapped in this compartment is still processed. nih.gov
Late Endosomes / MIIC Primary site in melanoma cells with downregulated melanosomes.LAMP-1high, MHC-II+. nih.govaai.orgnih.govSensitive to Leupeptin. nih.govMajority of gp100 is sorted here in specific cell lines. nih.govaai.orgnih.gov

Involvement of Lysosomal Proteases in Epitope Processing

The generation of the gp100 (45-59) peptide from its full-length precursor protein is dependent on the activity of proteases within the endo-lysosomal pathway. nih.gov These enzymes, known as cathepsins, function optimally in the acidic environment of these compartments. nih.govnih.govmdpi.com The specific requirements for these proteases can differ between early and late endosomes.

The production of gp100 (45-59) in late endosomes is notably sensitive to leupeptin, an inhibitor of certain lysosomal cysteine proteases. nih.gov Conversely, epitope generation in early endosomes is significantly less affected by leupeptin, indicating that different proteases may be active in these compartments. nih.govaai.orgnih.govaai.org In pigmented melanoma cells, where processing is shifted away from late endosomes, leupeptin was found to have no effect on the presentation of gp100 (45-59). nih.govaai.org This highlights the flexibility of the processing pathway and its dependence on the cellular context.

Influence of Melanosomal Compartments on gp100 (45-59) Presentation

In melanocytic cells, the biogenesis of melanosomes, the organelles responsible for pigment production, intersects with the antigen processing pathway, creating a unique regulatory layer for gp100 presentation. nih.govaai.org

Impact of Melanosome Maturation Stages (I and II)

Melanosomes mature through several distinct stages. nih.govphysiology.org In pigmented melanoma cells, the gp100 protein is predominantly localized to the immature Stage I and Stage II melanosomes. nih.govaai.orgnih.gov During its transit, the gp100 protein undergoes proteolytic cleavage within Stage I melanosomes. aai.orgnih.govpnas.org The resulting fragments are essential for forming the fibrillar matrix that is characteristic of Stage II melanosomes. aai.orgnih.govphysiology.org

Crucially, these early-stage melanosomes, particularly Stage II, are largely devoid of MHC class II molecules. nih.govaai.orgnih.gov Consequently, the presentation of the gp100 (45-59) epitope is dramatically reduced in melanoma cells that contain a functional melanosome system. nih.govaai.orgnih.gov In these cells, the limited processing that does occur is shifted entirely to early endosomes or Stage I melanosomes, bypassing the late endosomal pathway. nih.govaai.orgnih.gov The proper maturation of gp100 within Stage I melanosomes is further regulated by proteins such as Rab7. niph.go.jpnih.gov

Mechanisms of gp100 Accumulation and Processing Efficiency in Melanosomes

The link between gp100 localization and epitope presentation is clear: when gp100 is diverted to melanosomes, its presence in the MHC class II-positive late endosomes is diminished, leading to poor presentation. nih.govaai.org This suggests that melanoma de-differentiation, a process often associated with tumor progression that can involve the loss of melanosomal proteins, may paradoxically lead to increased presentation of gp100 epitopes and enhanced immune recognition by T cells. nih.govaai.orgnih.gov

Table 2: Influence of Melanosome Stages on gp100 Processing
Melanosome Stagegp100 Localization & StateMHC Class II PresenceProcessing OutcomeReference
Stage I Immature, full-length gp100 present. Site of initial proteolytic cleavage.Low / AbsentLimited processing can occur here in pigmented cells. nih.govaai.orgnih.govnih.gov
Stage II Processed gp100 fragments accumulate to form fibrillar matrix.Devoid of MHC-II.Inefficient for antigen processing. Sequesters gp100 away from presentation pathway. nih.govaai.orgnih.govnih.gov

Role of Adaptor Proteins in gp100 Internalization and Trafficking

The journey of the gp100 protein to the endosomal and melanosomal compartments is an active process mediated by specific adaptor proteins. These proteins recognize sorting signals within the gp100 sequence and guide its transport within the cell.

A critical pathway for delivering gp100 to processing compartments involves its transit to the cell surface followed by internalization. nih.govaai.org The adaptor protein complex AP-2 plays a central role in this process. nih.govaai.orgnih.gov By binding to gp100 at the plasma membrane, AP-2 facilitates its endocytosis into the cell. nih.govaai.orgresearchgate.net The importance of this route is underscored by experiments where the depletion of AP-2 significantly reduces the production of the gp100 (45-59) epitope. nih.govaai.orgnih.gov This AP-2-mediated internalization is the primary source of gp100 for epitope generation, even in pigmented melanomas where subsequent processing is confined to early endosomes/Stage I melanosomes. nih.govaai.org Other adaptor proteins, such as Disabled-2 (Dab2), which contains binding domains for gp100, are also implicated in the vesicular trafficking of proteins and may play a role. researchgate.net

AP-2 Adaptor Protein Function in Plasma Membrane Internalization

The adaptor protein 2 (AP-2) complex is a critical component in clathrin-mediated endocytosis, a process by which cells internalize molecules from the plasma membrane. wikipedia.orguniprot.orguniprot.org Research has demonstrated that the AP-2 complex plays a pivotal role in the internalization of the gp100 protein. nih.govaai.orgnih.gov This process is a major pathway for generating the gp100 (45-59) epitope. nih.govaai.orgnih.gov

The AP-2 complex is a heterotetramer that links cargo proteins to the clathrin coat, facilitating the formation of clathrin-coated vesicles. wikipedia.orguniprot.org Depletion of the AP-2 adaptor protein using small interfering RNA (siRNA) has been shown to substantially inhibit the presentation of the gp100 (44-59) epitope. aai.org This indicates that the internalization of gp100 from the cell surface is a primary source of the protein for processing and subsequent presentation by MHC class II molecules. nih.govaai.orgnih.gov The µ2 subunit of the AP-2 complex is specifically implicated in this process. nih.gov

Link between Intracellular Trafficking and gp100 (45-59) Epitope Production

The intracellular trafficking route of the gp100 protein directly influences the production of the gp100 (45-59) epitope. For the epitope to be generated and presented by MHC class II molecules, the gp100 protein must be localized to endosomal compartments. nih.govaai.orgnih.gov

Studies using mutant gp100 molecules with altered intracellular trafficking patterns have confirmed that endosomal localization is a prerequisite for gp100 (44-59) presentation. nih.govaai.orgnih.gov The epitope can be produced in both early and late endosomal compartments. nih.govaai.orgnih.gov However, the processing requirements may differ between these compartments. Epitope production in early endosomes appears to be less sensitive to inhibitors of lysosomal proteases compared to production in late endosomes. nih.govnih.govaai.org This suggests that distinct proteolytic pathways may be involved at different stages of the endocytic pathway.

The journey of gp100 can either be a direct route from the Golgi apparatus to endosomes or involve transit to the plasma membrane followed by AP-2 mediated internalization. aai.org The latter pathway, involving endocytosis from the cell surface, is a significant contributor to the pool of gp100 available for epitope generation. nih.govaai.org

Cellular Context-Dependent Processing of gp100 (45-59)

The processing of the gp100 (45-59) epitope is not uniform across all melanoma cells. It is significantly influenced by the cellular context, particularly the pigmentation status and differentiation state of the cells.

Differential Processing in Pigmented versus Non-Pigmented Melanoma Cells

A marked difference exists in the processing of gp100 in pigmented versus non-pigmented melanoma cells. In pigmented melanoma cells, which contain melanosomes, gp100 is predominantly localized to immature stage I and II melanosomes. nih.govaai.org Consequently, it is underrepresented in the late endosomes and lysosomes where MHC class II molecules are abundant. nih.govaai.org This sequestration within melanosomes, which are considered inefficient antigen processing compartments, leads to a dramatic reduction in the presentation of the gp100 (44-59) epitope. nih.govaai.orgnih.gov In these pigmented cells, the limited processing that does occur happens within early endosomes or stage I melanosomes. nih.govaai.orgnih.gov

Conversely, in non-pigmented or de-differentiated melanoma cells that have down-regulated components of the melanosomal pathway, gp100 is largely mislocalized to conventional late endosomes that are positive for MHC class II molecules. nih.govaai.orgnih.gov This re-routing of gp100 to the endosomal pathway significantly enhances the production and presentation of the gp100 (44-59) epitope. nih.govaai.org

Cell TypePrimary gp100 Localizationgp100 (44-59) Epitope PresentationPrimary Processing Compartment
Pigmented Melanoma Stage I and II MelanosomesDramatically ReducedEarly Endosomes / Stage I Melanosomes
Non-Pigmented Melanoma MHC II+ Late EndosomesSignificantly IncreasedEarly and Late Endosomes

Consequences of Melanoma De-differentiation on Epitope Presentation

Melanoma de-differentiation, a process where tumor cells lose their specialized characteristics, has profound consequences for the presentation of the gp100 (45-59) epitope. As melanoma cells de-differentiate, they often lose the machinery required for melanosome formation. nih.gov This leads to the mis-targeting of melanosomal proteins like gp100 to the endosomal pathway. nih.govaai.org

This shift in localization results in a significantly higher presentation of gp100-derived MHC class II-restricted epitopes. nih.gov Therefore, the process of melanoma de-differentiation can paradoxically lead to enhanced immune recognition of the tumor by T-cells. nih.govaai.orgnih.gov This increased presentation is a direct result of the altered intracellular trafficking of gp100, making it more accessible to the antigen processing machinery within the endosomal compartments. nih.govaai.org The down-regulation of the pigmentation program in these de-differentiated cells is associated with changes in the expression of key transcription factors such as MITF, PAX3, and SOX10. plos.org

FeaturePigmented MelanomaDe-differentiated (Non-Pigmented) Melanoma
Melanosome Components ExpressedDown-regulated
gp100 Trafficking To MelanosomesTo Endosomes
gp100 (44-59) Presentation LowHigh
Potential for Immune Recognition LowerEnhanced

Mhc Class Ii Restriction and Molecular Interactions of Gp100 45 59

Specificity for Human Leukocyte Antigen (HLA) Alleles

The presentation of the gp100 (45-59) peptide to CD4+ T cells is not a universal phenomenon; it is highly dependent on the specific HLA alleles expressed by an individual. Research has pinpointed a dominant restriction element that governs this interaction.

Dominant Restriction by HLA-DRB1*0401 (HLA-DR4)

The gp100 (45-59) peptide is predominantly presented by the HLA-DRB10401 allele, commonly referred to as HLA-DR4. nih.govnih.govaai.org This has been identified through studies involving HLA-DRB10401 positive melanoma cell lines and the use of transgenic animal models. nih.govnih.gov The immunogenicity of this peptide has been confirmed in both DR4-transgenic mice and through in vitro studies with human cells. nih.gov The high prevalence of the HLA-DRB1*0401 allele in patients with malignant melanoma makes this interaction particularly relevant for the development of cancer vaccines. nih.gov While other HLA-DR alleles may be present in patients, the primary focus for gp100 (45-59) has been on its interaction with HLA-DR4. nih.gov

Binding Affinity Characterization of gp100 (45-59) to HLA-DR4

The interaction between gp100 (45-59) and HLA-DR4 is characterized as having an intermediate binding affinity. nih.gov In vitro binding and competition assays have measured the half-maximal inhibitory concentration (IC50) to be approximately 7 μM. nih.gov This intermediate affinity is a key characteristic, as it allows for stable presentation of the peptide to T cells without being so strong as to prevent T cell receptor engagement. To improve immunogenicity for vaccine development, altered peptide ligands (APLs) have been designed with substitutions at anchor residues to enhance the binding affinity for HLA-DR4. nih.gov These anchor-modified APLs have demonstrated a 2- to 10-fold higher affinity for HLA-DR4 compared to the wild-type peptide. nih.gov

Table 1: Binding Affinity of gp100 (45-59) and Altered Peptide Ligands to HLA-DR4

Peptide Modification Relative Affinity (Fold increase over WT)
gp100 (45-59) Wild Type (WT) - 1x
L48F (P1) Substitution at P1 anchor 2-10x
E51Q (P4) Substitution at P4 anchor 2-10x
E51A (P4) Substitution at P4 anchor 2-10x
E54L (P7) Substitution at P7 anchor 2-10x
E54T (P7) Substitution at P7 anchor 2-10x

Structural Analysis of the gp100 (45-59) / HLA-DR4 Complex

Understanding the three-dimensional structure of the gp100 (45-59) peptide bound to the HLA-DR4 molecule provides crucial insights into the molecular basis of their interaction.

Identification of Peptide Anchor Positions and Contact Residues (P1, P9)

The binding of the gp100 (45-59) peptide into the groove of the HLA-DR4 molecule is stabilized by specific interactions between amino acid side chains of the peptide and pockets within the MHC molecule. These key interaction points are known as anchor positions. For HLA-DR4, the primary anchor residues of the bound peptide are located at positions P1 and P9 of the core binding motif. nih.govnih.gov

Structural and functional studies have identified Leucine-48 of the gp100 (45-59) peptide as the crucial P1 anchor residue. researchgate.net The P9 anchor position has also been identified as a key contact point. researchgate.net In addition to these primary anchors, suboptimal secondary anchor interactions occur at positions P4 and P7. researchgate.net The identification of these anchor residues has been instrumental in the rational design of altered peptide ligands with enhanced MHC binding affinity. nih.gov For instance, substituting the amino acid at the P9 position (Q56A) was found to be an optimal modification, leading to a significant enhancement in T cell recognition. researchgate.net

Table 2: Key Anchor Residues of gp100 (45-59) in HLA-DR4 Binding

Anchor Position Peptide Residue Role
P1 Leucine-48 Primary Anchor
P4 Glutamic acid-51 Secondary Anchor
P7 Glutamic acid-54 Secondary Anchor

Molecular Dynamics and Conformational Flexibility in MHC-Peptide Binding

The binding of a peptide to an MHC molecule is not a static event but rather a dynamic process involving conformational flexibility of both the peptide and the MHC molecule. While specific molecular dynamics simulation studies on the gp100 (45-59)/HLA-DR4 complex are not extensively detailed in the provided context, general principles of MHC-peptide dynamics are highly relevant.

Proteins, including MHC-peptide complexes, are not rigid structures and their components exhibit motion over various timescales. nih.gov This inherent flexibility can influence the binding affinity and the subsequent recognition by T cell receptors (TCRs). nih.govfrontiersin.org For instance, a peptide may need to undergo conformational changes to fit optimally into the MHC binding groove, and the complex itself may exhibit flexibility that can impact the entropy of TCR binding. nih.govfrontiersin.org

In some cases, modifications to peptide anchors designed to increase MHC binding affinity can paradoxically lead to increased flexibility of the peptide-MHC complex. nih.gov This increased mobility can result in an entropic penalty for TCR binding, potentially reducing or abrogating T cell recognition. nih.gov This highlights the complex interplay between binding affinity and conformational dynamics in determining the immunogenicity of a peptide epitope. The study of peptide and peptide-dependent motions within the MHC binding groove is crucial for understanding and predicting T cell responses and for the rational design of more effective peptide-based immunotherapies. nih.gov

Implications of Peptide Motion on Antigenicity

While direct, extensive studies on the specific motions of the gp100(45-59) peptide are not broadly detailed, research into altered peptide ligands (APLs) for gp100 highlights the critical role of peptide dynamics. Studies involving single amino acid substitutions in the gp100(44-59) peptide, designed to enhance MHC binding, have yielded heterogeneous preferences among CD4+ T cells from different melanoma patients. nih.gov This suggests that even conservative modifications to MHC anchor residues can cause subtle but crucial effects on peptide dynamics or its contacts with the TCR. nih.gov These alterations, intended to improve immunogenicity, can sometimes be unpredictable or even counterproductive, underscoring a critical knowledge gap in how structural observations can reliably predict therapeutic outcomes. nih.gov

Insights from other antigens further illuminate this principle. For instance, modifications to the primary anchor residues of the MART-1 tumor antigen were shown to alter peptide mobility and, consequently, its antigenicity. nih.gov Similarly, studies on a different, HLA-A*02:01-restricted gp100 peptide (gp100(209-217)) revealed that changes to an anchor residue could alter TCR recognition, with the effects attributed to dynamic allostery rather than simple structural changes. oup.com These findings collectively support the concept that the dynamic behavior of a peptide like gp100(45-59) when complexed with an MHC class II molecule is a key factor governing its ability to stimulate an immune response.

Comparison with Other MHC Class II-Binding Peptides

The binding affinity and T-cell stimulatory capacity of gp100(44-59) have been characterized and compared with other peptides that bind to the same MHC class II allele, HLA-DR4. The gp100(44-59) peptide itself is considered a self-antigen with an intermediate binding affinity for HLA-DR4. nih.gov Its specific binding affinity to isolated HLA-DRB1*0401 molecules was measured at an IC50 of 7 μM. nih.gov

A structural and biochemical comparison was made between gp100(44-59) and three other peptides known to bind HLA-DR4, revealing a spectrum of binding strengths.

PeptideSourceRelative Binding Affinity to HLA-DR4Reference
gp100 (44-59)Self-antigen (Melanoma)Intermediate nih.gov
Collagen II (1168-1180)Self-antigenHigh nih.gov
Hemagglutinin (307-319)Foreign antigen (Influenza)High nih.gov
Myelin Basic Protein (111-129)Self-antigenWeak nih.gov

Furthermore, the length of the gp100 peptide has been shown to be critical for its immunogenicity. The naturally processed 16-amino acid epitope, gp100(44-59), provides significantly stronger stimulation for CD4+ T cell lines compared to a shorter, nested variant, gp100(46-58). nih.gov This indicates that the amino acids flanking the core binding motif are important for enhancing T-cell recognition, either by stabilizing the pMHC complex or by providing additional contact points for the TCR. nih.gov

Peptide VariantDescriptionT-Cell Stimulatory CapacityReference
h-gp100 (44-59)Naturally processed 16-amino acid peptideMarkedly stronger recognition nih.gov
h-gp100 (46-58)Nested 13-amino acid variantSignificantly weaker recognition nih.gov

These comparisons situate gp100(45-59) within a functional context, defining it as a peptide of intermediate affinity whose immunogenicity is highly dependent on its full sequence and dynamic presentation to T cells. nih.govnih.gov

T Cell Recognition and Immunological Responses to Gp100 45 59

CD4+ T-Cell Specificity and Activation by gp100 (45-59)

The activation of CD4+ helper T-cells is a cornerstone of effective anti-tumor immunity, providing necessary help for the induction and maintenance of cytotoxic CD8+ T-cells. nih.gov The gp100 (45-59) epitope has been identified as a significant target for these CD4+ T-cell responses.

The generation of T-cell lines with specificity for the gp100 (45-59) epitope has been a critical step in understanding its immunological properties. Researchers have successfully generated such cell lines using various methods, primarily involving the immunization of transgenic mice or the ex vivo sensitization of human lymphocytes.

One prominent method involved immunizing mice transgenic for a chimeric human-mouse MHC class II molecule (HLA-DRB1*0401-IE) with the recombinant human gp100 protein. nih.gov This approach led to the development of murine CD4+ T-cell lines that demonstrated specific reactivity against the human gp10044–59 peptide (sequence: WNRQLYPEWTEAQRLD). nih.gov These cell lines, such as A9895 and C1056, were further characterized by their ability to recognize not only the synthetic peptide but also the full-length gp100 protein and lysates from human melanoma cells expressing gp100. nih.gov

Furthermore, human CD4+ T-cells specific for gp100 (45-59) have been generated from the peripheral blood of melanoma patients by sensitizing their lymphocytes ex vivo with the synthetic peptide. nih.gov These human T-cells were confirmed to specifically recognize and react to melanoma cells. nih.gov

Method of GenerationSource Organism/TissueResulting Cell Line CharacteristicsKey Findings
Immunization with recombinant h-gp100 proteinHLA-DR4-IE Transgenic MiceMurine CD4+ T-cell line (A9895)Specifically recognizes h-gp10044–59 peptide, recombinant gp100 protein, and gp100-expressing human melanoma cells. nih.gov
Immunization with h-gp10046–58 peptideHLA-DR4-IE Transgenic MiceMurine CD4+ T-cell line (C1056)Shows specific reactivity to the immunizing peptide and the overlapping h-gp10044–59 epitope. nih.gov
Ex vivo sensitization with synthetic peptideHuman Peripheral Blood Lymphocytes (Melanoma Patients)Human CD4+ T-cell linesSpecifically recognize melanoma, leading to tumor cytolysis and cytokine release. nih.gov

Upon recognition of the gp100 (45-59) epitope presented by antigen-presenting cells (APCs), specific CD4+ T-cells become activated and secrete a variety of cytokines. Interferon-gamma (IFN-γ) is a key cytokine in this response, known for its role in activating other immune cells and creating an anti-tumor microenvironment. nih.gov

Studies using gp100 (45-59)-specific murine CD4+ T-cell lines demonstrated robust IFN-γ secretion when stimulated with the peptide. nih.gov For instance, lymph node lymphocytes from mice vaccinated with recombinant gp100 protein showed significant IFN-γ production when cultured with the gp10044–59 peptide. nih.gov Similarly, human CD4+ T-cells generated against this epitope were shown to specifically release cytokines and chemokines upon encountering melanoma cells. nih.gov

Interestingly, the cytokine profile is not limited to IFN-γ and can be influenced by the specific T-cell receptor (TCR) engaging the antigen. Research on TCRs reactive to gp100 has shown that while some TCRs predominantly induce IFN-γ, others can elicit superior secretion of IL-17A. nih.gov This highlights that the nature of the TCR itself can drive different functional outcomes, suggesting that IFN-γ secretion alone may not be the sole determinant of a potent anti-tumor response. nih.gov

T-Cell LineAntigen StimulusPrimary Cytokine(s) SecretedResearch Finding
Murine CD4+ T-cells (from h-gp100 vaccinated mice)gp10044–59 peptideIFN-γThe gp10044–59 epitope provides strong stimulation, leading to significant IFN-γ release. nih.gov
Human CD4+ T-cells (from melanoma patients)Melanoma cellsCytokines and ChemokinesResultant human T-cells specifically recognize and release cytokines in response to melanoma. nih.gov
Primary human CD8 T-cells (transduced with gp100-specific TCRs)2M-modified gp100 peptideIFN-γ, IL-17AThe specific TCR determines the cytokine profile; some TCRs favor IFN-γ while others favor IL-17A, which correlated with superior in vivo tumor control. nih.gov

Generation and Characterization of gp100 (45-59)-Specific CD4+ T-Cell Lines

T-Cell Receptor (TCR) Usage and Specificity for gp100 (45-59)

The interaction between a T-cell and the gp100 (45-59) peptide is mediated by the T-cell receptor (TCR). The properties of this receptor, including its diversity and binding strength, are critical determinants of the resulting immune response.

The T-cell receptor repertoire refers to the total collection of TCRs within an individual, with the theoretical potential for immense diversity. nih.govnih.gov When analyzing the response to a specific antigen like gp100, the diversity of the responding T-cells can be either broad (polyclonal) or limited (oligoclonal).

Studies profiling the TCR repertoire in melanoma patients have indicated that the response to gp100 is often oligoclonal. nih.gov This suggests that only a limited number of T-cell clones are responsible for the recognition of this particular antigen. Further research has delved into the molecular properties of individual human TCRs that recognize gp100. By studying three different TCRs reactive to the same gp100-derived peptide, it was found that despite recognizing the same epitope, they drove distinct functional responses, particularly in their cytokine profiles. nih.gov This underscores that even within a potentially limited repertoire, significant functional heterogeneity can exist, driven by the unique molecular architecture of each TCR. nih.gov

There is a direct correlation between TCR affinity/avidity and the strength of T-cell responses, such as cytokine release and cytotoxicity. nih.gov However, this relationship is not infinite. Research using gp100-specific TCRs has shown that T-cell antitumor activity and autoimmunity appear to plateau at a defined TCR affinity threshold of approximately 10 µM. nih.govfrontiersin.org This suggests that engineering TCRs with excessively high affinity does not necessarily improve therapeutic efficacy and may increase the risk of off-target toxicities. oncohemakey.comnih.gov

High-avidity T-cells are generally more effective at recognizing and killing tumor cells, especially when the antigen is expressed at low levels. nih.gov The functional avidity—a measure of a T-cell's activity at different antigen concentrations—is a key predictor of a T-cell's capacity to mount a specific anti-tumor reaction. nih.gov Therefore, an optimal range of TCR affinity exists that balances potent tumor regression with minimal self-reactivity. nih.gov

TCR ParameterDefinitionImpact on T-Cell Function
Affinity The binding strength of a single TCR to a single peptide-MHC complex. oncohemakey.comHigher affinity generally correlates with stronger T-cell signaling and cytokine production, up to a certain threshold. nih.gov
Avidity The accumulated strength of multiple TCR-pMHC interactions at the cell-cell interface. nih.govHigh-avidity interactions are critical for effective tumor cell lysis and are a better predictor of the overall anti-tumor response. nih.gov
Functional Avidity The concentration of antigen required to elicit a half-maximal T-cell response. oncohemakey.comReflects the overall fitness and sensitivity of the T-cell; cells with high functional avidity can respond to low antigen densities on tumor cells. nih.gov

Analysis of TCR Repertoire Diversity and Preferences

Mechanisms of T-Cell Recognition of Endogenously Processed gp100 (45-59)

For a CD4+ T-cell to recognize a tumor cell, the gp100 protein must first be processed endogenously (within the cell) and the resulting gp100 (45-59) peptide fragment must be loaded onto MHC class II molecules for presentation on the cell surface.

Investigations into this process have revealed that the presentation of the gp10044-59 epitope requires the protein to access the endosomal pathway. nih.gov This was demonstrated in studies using melanoma cell lines where inhibiting endosomal acidification with chloroquine (B1663885) significantly blocked the presentation of the gp100 epitope to specific CD4+ T-cells. nih.gov This indicates that proteases within the endocytic compartments are responsible for cleaving the full-length gp100 protein to generate the antigenic peptide. nih.gov

Further research using mutant forms of gp100 that are localized to different cellular compartments has shown that the gp10044-59 epitope can be produced in both early and late endosomes. nih.gov This makes it one of a limited number of epitopes known to be presented via recycling MHC class II molecules in early endosomes, a pathway more commonly associated with exogenous antigens. nih.gov The localization of gp100 to melanosomes, which are related to endosomes, also influences its processing and presentation. nih.gov

Recognition of Peptide-Pulsed Antigen-Presenting Cells

The immunogenicity of the gp100 (44-59) peptide is frequently evaluated by its ability to stimulate T-cells when presented by APCs that have been artificially loaded with the synthetic peptide, a process known as "pulsing". nih.govaai.org Research has demonstrated that CD4+ T-cell lines can effectively recognize the gp100 (44-59) peptide when it is presented by HLA-DRB1*0401-positive Epstein-Barr virus-transformed B (EBV-B) cells, which act as APCs. nih.gov

In one study, the naturally processed 16-amino acid peptide, h-gp100 (44-59), was shown to be a potent stimulator of specific CD4+ T-cell lines. nih.gov Significant T-cell activation, measured by the secretion of Interferon-gamma (IFN-γ), was observed at peptide concentrations of 0.3 µM or higher. nih.gov This demonstrates a high sensitivity of the T-cells for the peptide-MHC complex. The response was highly specific, as no reactivity was detected when the APCs were pulsed with an irrelevant peptide. nih.gov

A comparison was made between the naturally processed 16-amino acid epitope, h-gp100 (44-59), and a shorter, nested 13-amino acid variant, h-gp100 (46-58). The longer peptide was found to provide a more potent stimulus for the CD4+ T-cell line A9895. nih.gov

Table 1: T-Cell Line A9895 Response to Peptide-Pulsed APCs
PeptidePeptide Concentration (µM)T-Cell Response (IFN-γ secretion in pg/ml)
h-gp100 (44-59)≥ 0.3>1000
h-gp100 (46-58)3 - 10>1000

Data derived from a study comparing the stimulatory capacity of different gp100 peptide variants on the CD4+ T-cell line A9895, using peptide-pulsed 1102 EBV-B cells as APCs. nih.gov

These findings underscore that exogenously supplied gp100 (44-59) is efficiently processed and presented by APCs, leading to robust activation of specific CD4+ T-cells. This forms the basis for its use in peptide-based cancer vaccines designed to elicit anti-tumor T-cell help. scispace.com

Recognition of gp100-Expressing Tumor Cells

A crucial aspect of anti-tumor immunity is the ability of T-cells to recognize and respond to target antigens as they are endogenously processed and presented by the cancer cells themselves. researchgate.net Human CD4+ T-cell lines specific for gp100 (44-59) have been shown to recognize intact human melanoma cells that naturally express both gp100 and the appropriate MHC class II molecule, HLA-DRB1*0401. nih.gov

The processing of gp100 for MHC class II presentation involves its internalization and routing through the endosomal pathway. nih.gov Studies using various melanoma cell lines have confirmed that T-cell recognition is dependent on the tumor cells' ability to process the gp100 protein and present the derived peptide. For instance, CD4+ T-cell lines A9895 and C1056 recognized HLA-DRB1*0401-matched melanoma cell lines (697 Mel, 1498 Mel, 1102 Mel) that express gp100. nih.gov Conversely, these T-cells did not react with control tumor cells that either lacked the correct HLA-DR4 restriction element or did not express the gp100 antigen. nih.gov

Table 2: Recognition of gp100-Expressing Melanoma Cells by gp100 (44-59)-Specific T-Cell Lines
Tumor Cell LineHLA-DRB1*0401 Statusgp100 ExpressionRecognition by T-Cell Lines (e.g., Th, Wa)
697 MelPositivePositiveYes
1498 MelPositivePositiveYes
1102 MelPositivePositiveYes
888 MelNegativePositiveNo
697 EBV-BPositiveNegativeNo

Summary of T-cell recognition based on the expression of gp100 and the appropriate HLA-DR4 restriction element by various human tumor cell lines. nih.gov

The efficiency of this recognition can be influenced by the differentiation state of the melanoma cell. In less differentiated melanoma cells, gp100 is often sorted to late endosomes/lysosomes where it can be processed for MHC class II presentation. nih.govaai.org However, in more differentiated, pigmented melanomas, gp100 tends to accumulate in melanosomes, which are less efficient compartments for antigen processing, leading to a dramatic reduction in the presentation of the gp100 (44-59) epitope and consequently, reduced T-cell recognition. nih.govaai.org This suggests that changes in tumor cell biology can directly impact its visibility to the immune system.

Immunogenicity of Gp100 45 59 in Preclinical Immunological Models

In Vitro Assessment of gp100 (45-59) Immunogenicity

T-Cell Proliferation Assays and Lymphocyte Sensitization

The ability of gp100 (45-59) to stimulate T-cell responses is a critical measure of its immunogenic potential. In vitro studies have demonstrated that this peptide can effectively sensitize lymphocytes and induce their proliferation.

Peripheral blood mononuclear cells (PBMCs) from melanoma patients, when sensitized ex vivo with the synthetic peptide h-gp100(44–59), have been shown to generate CD4+ T cell lines that react against melanoma cells. nih.gov For instance, bulk CD4+ T cell lines from patients have shown reactivity against HLA-DR4 positive Epstein-Barr virus-transformed B (EBV-B) cells pulsed with the h-gp100(44–59) peptide. nih.gov This demonstrates the peptide's capacity to be processed and presented by antigen-presenting cells (APCs) to activate T-cells.

Furthermore, studies have compared the naturally processed 16-amino acid peptide, h-gp100(44–59), with a shorter 13-amino acid algorithm-predicted peptide, h-gp100(46–58). The longer peptide, h-gp100(44–59), was capable of inducing significant T-cell recognition, as measured by IFN-γ secretion, at lower concentrations (≥0.3 μM) compared to the shorter peptide (3–10 μM), indicating its superior ability to stimulate T-cell responses. nih.gov

Cytotoxicity and Effector Function Analyses in Cell Culture Systems

Beyond proliferation, the functional capacity of T-cells activated by gp100 (45-59) is crucial. This includes their ability to recognize and kill tumor cells and to secrete effector cytokines.

Human CD4+ T-cells generated by ex vivo sensitization with the h-gp100(44–59) peptide have demonstrated specific recognition of melanoma cells. nih.gov This recognition translates into effector functions such as tumor cytolysis and the specific release of cytokines and chemokines. nih.gov This indicates that T-cells activated by this epitope are not only proliferative but also functionally competent to mediate anti-tumor activity.

In studies using a gp100 synthetic long peptide (SLP) containing the gp100(45–59) CD4+ T-cell epitope, monocyte-derived dendritic cells (moDCs) pulsed with this SLP were able to activate antigen-specific CD8+ T-cells, as measured by degranulation markers and IFN-γ secretion. frontiersin.org While this study focused on a longer peptide containing both CD4+ and CD8+ epitopes, it highlights the potential of gp100-derived peptides to induce robust effector T-cell responses.

In Vivo Studies of gp100 (45-59) Immunogenicity

Utilization of Transgenic Murine Models (e.g., HLA-DR4-IE Transgenic Mice)

To bridge the gap between in vitro findings and human clinical application, transgenic murine models expressing human leukocyte antigen (HLA) molecules are invaluable. For gp100 (45-59), which is restricted by HLA-DRB1*0401, HLA-DR4-IE transgenic mice have been instrumental. nih.govnih.govtaconic.com These mice express a chimeric human-mouse class II molecule, allowing for the in vivo study of human-relevant T-cell responses. nih.govnih.gov

Immunization of these HLA-DR4-IE transgenic mice with recombinant human gp100 protein led to the identification of the gp100(44-59) epitope as a potent stimulator of murine CD4+ T-cells. nih.govnih.gov This was initially predicted by a computer-assisted algorithm to be a strong binder to DRB1*0401. nih.govnih.gov The use of these transgenic models has been crucial in validating the immunogenicity of this specific gp100 epitope in a system that mimics human antigen presentation. taconic.comtaconic.com

Induction of Antigen-Specific CD4+ T-Cell Responses in vivo

In vivo studies using HLA-DR4 transgenic mice have confirmed the ability of gp100 (45-59) to induce antigen-specific CD4+ T-cell responses. Following immunization with a DNA-based vaccine (SCIB1) containing the HLA-DR4-restricted gp100(44-59) epitope, high-frequency and high-avidity CD4+ T-cell responses were observed in these mice. taconic.com

These induced murine CD4+ T-cell lines demonstrated specific reactivity not only to the synthetic peptides h-gp100(44–59) and h-gp100(46–58) but also to recombinant h-gp100 protein and a lysate from a human melanoma cell line expressing h-gp100. nih.gov This indicates that the in vivo primed T-cells can recognize naturally processed and presented antigen.

Assessment of Tumor Recognition by Murine CD4+ T-Cells

A critical endpoint for any cancer vaccine candidate is the ability of the induced immune response to recognize and target tumor cells. Murine CD4+ T-cell lines generated from HLA-DR4-IE transgenic mice immunized with gp100 have been shown to recognize human melanoma cells that express both h-gp100 and the appropriate HLA-DRB1*0401 restriction element. nih.gov

Specifically, these murine CD4+ T-cell lines recognized HLA-DRB1*0401-matched human melanoma cell lines that express gp100. nih.gov Conversely, they did not recognize control tumor cells that were mismatched for the HLA restriction element or did not express the gp100 antigen. nih.gov This demonstrates the high specificity of the T-cell response induced by the gp100 (45-59) epitope for tumor cells presenting the relevant peptide-MHC complex.

Peptide Modification and Engineering Strategies for Enhanced Immunogenicity of Gp100 45 59

Design Principles for Altered Peptide Ligands (APLs) of gp100 (45-59)

The design of APLs is a strategic process aimed at augmenting the immunogenic potential of native tumor-associated antigens. For gp100, this involves targeted modifications to overcome the immunological tolerance to this self-antigen.

The primary rationale for creating APLs of gp100 (45-59) through single amino acid substitutions is to improve its binding affinity for the Major Histocompatibility Complex (MHC) molecule, a critical factor for T-cell activation. nih.gov Since the wild-type gp100 (45-59) peptide has an intermediate binding affinity for HLA-DR4, it was hypothesized that targeted substitutions could create a more stable and recognizable peptide-MHC (pMHC) complex. nih.gov By modifying amino acids at key "anchor" positions that interact directly with the MHC binding groove, it is possible to increase the peptide's binding affinity without drastically altering the surface exposed to the T-cell receptor (TCR). nih.govnih.gov The goal is to enhance immunogenicity to break tolerance against this self-antigen, a common challenge in cancer immunotherapy. researchgate.net

In some cases, substitutions are also made at TCR contact points to fine-tune the T-cell response, though this can be more complex as it risks ablating recognition altogether. nih.gov For other gp100 epitopes, like gp100(280–288), the rationale for creating APLs included investigating the role of specific amino acid properties, such as backbone rigidity, by replacing proline residues. nih.gov

Computational algorithms are instrumental in the rational design of APLs by predicting which amino acid substitutions will lead to improved MHC binding. mdpi.com These in silico tools analyze peptide sequences and predict their binding affinity to specific MHC alleles.

For the identification of the gp100 (45-59) epitope itself, a computer-assisted algorithm was used to predict peptides from the full gp100 protein sequence that would bind to HLA-DRB1*0401. nih.govnih.gov This same principle is applied to optimize the peptide. Algorithms like TEPITOPE can predict peptide binding to a wide range of HLA-DR molecules by using quantitative matrices derived from experimental binding data. nih.gov Other widely used algorithms include NetMHCII and NetMHCIIpan, which are trained on large datasets of quantitative peptide-MHC binding affinities to predict binding scores. nih.gov

These programs analyze the gp100 (45-59) sequence and identify potential anchor residues. They then simulate the effect of substituting each amino acid at these positions, providing a predictive score for the binding affinity of the resulting APL. wustl.edu This allows researchers to prioritize a smaller number of promising APL candidates for chemical synthesis and experimental validation, significantly streamlining the optimization process. frontiersin.org

Rationale for Single Amino Acid Substitutions

Effects of APLs on MHC Binding and Stability

The success of APLs is contingent on their ability to form more stable and abundant complexes with MHC molecules on the surface of antigen-presenting cells (APCs).

Biochemical assays have validated the computational design approach for gp100 (45-59) APLs. nih.gov Following the design based on the crystal structure of the DR4-gp100(44–59) complex and known HLA-DR4 binding motifs, several APLs with substitutions at MHC anchor residues were synthesized. nih.gov Competitive binding assays confirmed that these anchor-modified APLs exhibited significantly higher affinity for the HLA-DR4 molecule compared to the wild-type (WT) peptide. The affinities were found to be 2 to 10 times higher than the WT peptide, confirming that single amino acid substitutions at anchor positions can substantially improve MHC binding. nih.gov

Table 1: Binding Affinities of gp100 (45-59) APLs to HLA-DR4

Peptide Substitution Relative Affinity vs. WT
WT None 1x
L48F (P1) Leucine to Phenylalanine 2-10x Higher
E51Q (P4) Glutamic acid to Glutamine 2-10x Higher
E51A (P4) Glutamic acid to Alanine 2-10x Higher
E54L (P7) Glutamic acid to Leucine 2-10x Higher
E54T (P7) Glutamic acid to Threonine 2-10x Higher
Q56A (P9) Glutamine to Alanine 2-10x Higher

Data derived from research on anchor-modified APLs. nih.gov

Beyond initial binding affinity, the stability of the pMHC complex, often measured by its dissociation rate or half-life, is a critical determinant of immunogenicity. nih.gov APLs that form more stable complexes with MHC molecules provide a more durable target for T-cell surveillance. nih.gov

For another well-studied gp100 APL, gp100(209-2M), which has a substitution at an anchor residue for HLA-A*0201, the enhanced immunogenicity was strongly correlated with increased pMHC complex stability. nih.gov At physiological temperatures, the half-life of the APL/MHC complex was approximately 7-fold greater than that of the native peptide complex. nih.gov This increased stability is believed to be a key reason for its superior ability to elicit an immune response, providing strong evidence that stabilizing the pMHC complex is a valid strategy for vaccine design. nih.gov It is thought that increased stability leads to more efficient cross-priming of CD8+ T cells by professional APCs. nih.gov

Biochemical Validation of Enhanced MHC Binding Affinity

Strategies for Overcoming T-Cell Tolerance to Self-Antigens via gp100 (45-59) APLs

A major hurdle in cancer immunotherapy is overcoming the immune system's tolerance to self-antigens like gp100. sb-peptide.comnih.gov APLs are designed to break this tolerance by creating more potent stimuli for T-cells. cardiff.ac.ukresearchgate.net The goal is to induce a strong anti-tumor response from T-cells that might otherwise be anergic or weakly reactive to the native self-antigen. nih.gov

One strategy is to design APLs with enhanced binding affinity for the MHC molecule. nih.govnih.gov The rationale is that a more stable peptide-MHC complex will be presented on the cell surface for a longer duration, increasing the chances of T-cell activation. nih.gov However, this approach is not always straightforward. While some anchor-modified APLs show improved MHC binding, this does not consistently translate to enhanced immunogenicity across different individuals due to the aforementioned heterogeneity in TCR usage. nih.gov

Another approach is to create "heteroclitic" peptides, which are APLs that elicit a stronger immune response than the native peptide. sb-peptide.com These peptides can sometimes activate T-cell clones that are cross-reactive with the original tumor antigen. pnas.org However, there is a risk that immunization with APLs may induce T-cells that recognize the APL but not the native antigen expressed on tumor cells. pnas.orgaacrjournals.org

Ultimately, breaking T-cell tolerance to self-antigens like gp100 requires a delicate balance. The modified peptide must be different enough from the native sequence to overcome tolerance but similar enough to induce a cross-reactive response that targets and eliminates tumor cells. cardiff.ac.uk The development of effective APL-based therapies will likely require a deeper understanding of the individual patient's immune repertoire and may lead to more personalized vaccine strategies. nih.gov

Gp100 45 59 in Tumor Immunology Research Paradigms

gp100 as a Shared Melanocyte Differentiation Antigen

Glycoprotein (B1211001) 100 (gp100) is a melanocyte lineage-specific antigen that is highly expressed in melanocytic cells. Its relative specificity makes it an attractive target for therapeutic strategies in melanoma. nih.govnih.gov

Expression Profiles in Melanoma Subtypes (e.g., Uveal vs. Cutaneous Melanoma)

The expression of gp100 varies between different subtypes of melanoma, notably between uveal and cutaneous melanoma. Uveal melanoma cell lines tend to express more consistently high levels of gp100 compared to cutaneous melanoma cell lines, which show a more diverse range of expression. nih.gov For instance, strong gp100 expression was observed in 88% (7 out of 8) of uveal melanoma cell lines, whereas only 40% (4 out of 10) of cutaneous melanoma cell lines showed strong expression. nih.govresearchgate.net While the mean gp100 expression can be similar between the two subtypes, the variability in expression levels is greater in cutaneous lines. nih.govresearchgate.net

In terms of tissue expression, approximately 80% of uveal melanoma lesions express gp100, compared to 63% in cutaneous melanoma. semanticscholar.org Furthermore, studies have shown that in uveal melanoma lesions, a high percentage (80%) of tumor cells (75-100%) are positive for gp100. nih.gov This is in contrast to cutaneous melanoma, where the expression of melanocyte-lineage antigens is more heterogeneous. nih.gov Metastatic melanoma samples have been found to have globally higher and almost uniformly positive gp100 expression, although the intensity of this expression can be variable. researchgate.net

Table 1: gp100 Expression in Melanoma Subtypes

Melanoma Subtype Expression Characteristics Key Findings
Uveal Melanoma More consistently high levels of expression. nih.gov 88% of cell lines show strong expression. nih.govresearchgate.net 80% of lesions express gp100. semanticscholar.orgnih.gov
Cutaneous Melanoma More variable and diverse expression levels. nih.gov 40% of cell lines show strong expression. nih.govresearchgate.net 63% of lesions express gp100. semanticscholar.org

Recognition by Tumor-Infiltrating Lymphocytes (TILs)

Tumor-infiltrating lymphocytes (TILs), particularly cytotoxic T lymphocytes (CTLs), can recognize and target gp100. nih.govaacrjournals.org The adoptive transfer of TILs that recognize gp100 has been associated with tumor regression in patients with metastatic melanoma. aacrjournals.orgescholarship.org Specifically, gp100 is recognized by TILs in the context of HLA-A2.1. nih.govescholarship.org Research has demonstrated that TILs from melanoma patients can lyse HLA-A2.1+ melanoma cells that express gp100. nih.gov Furthermore, these TILs can also recognize and lyse normal melanocytes that are HLA-A2.1+. nih.gov The ability of TILs to recognize gp100 is a critical aspect of certain immunotherapeutic approaches. escholarship.org

Interplay with Other Tumor-Associated Antigens in Immune Responses

The immune response to melanoma often involves the recognition of multiple tumor-associated antigens (TAAs), not just gp100. Other important melanocyte differentiation antigens include Melan-A/MART-1, tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). frontiersin.orgrupress.orgresearchgate.net The expression of these antigens can be heterogeneous, which has led to research into multi-antigen vaccine strategies. researchgate.netresearchgate.net

Studies have shown that combining immunization with gp100 and other TAAs, such as TRP-2, can lead to a more robust anti-tumor immune response. researchgate.net For example, while immunization with plasmids encoding either human gp100 or mouse TRP-2 alone resulted in only partial rejection of B16 melanoma, combining the two led to tumor rejection in 100% of immunized mice. researchgate.net This suggests a synergistic effect where the immune system targets multiple antigens, potentially overcoming the issue of heterogeneous antigen expression on tumor cells. The immune response in these cases is primarily mediated by CD8+ T lymphocytes. researchgate.net

Research on Immune Escape Mechanisms in Melanoma Related to gp100 (45-59) Presentation

Melanoma cells can develop mechanisms to escape immune recognition, including those related to the presentation of gp100. One key mechanism is the loss or downregulation of melanocyte differentiation antigens like gp100. frontiersin.org This can occur through a process of dedifferentiation, where melanoma cells lose their melanocytic features. frontiersin.org For instance, pro-inflammatory cytokines like TNF-α in the tumor microenvironment can induce dedifferentiation, leading to the loss of gp100 expression and making the tumor cells resistant to recognition by gp100-specific T cells. nih.gov

Another mechanism involves alterations in the antigen processing and presentation pathway. The presentation of gp100 epitopes by MHC class II molecules is influenced by the protein's localization within the cell. aai.orgnih.gov In well-differentiated, pigmented melanoma cells, gp100 is primarily located in melanosomes, which are considered inefficient compartments for antigen processing. aai.orgnih.gov As melanoma cells dedifferentiate, gp100 can be mistargeted to conventional endosomes, which are more efficient at processing and presenting antigens. This can paradoxically lead to increased presentation of certain gp100 epitopes. aai.orgnih.gov

The tumor microenvironment also plays a significant role in immune escape. The presence of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), can dampen the anti-tumor immune response. nih.govkoreamed.org Tregs that specifically recognize tumor antigens, including gp100, have been found in melanoma patients and can suppress the activity of other immune cells. koreamed.org Furthermore, factors secreted by the tumor, such as certain cytokines, can inhibit the function of dendritic cells, which are crucial for initiating the T-cell response. nih.gov

Methodological Frameworks for Studying Gp100 45 59

Cellular and Functional Immunology Assays

Immunological assays are fundamental to characterizing the T-cell response to the gp100 (45-59) peptide. These assays measure various aspects of T-cell function, from initial activation and expansion to the secretion of effector molecules.

T-Cell Activation and Proliferation Assays

T-cell activation and subsequent proliferation are primary indicators of an immune response to an antigen. The gp100 (45-59) epitope, a known CD4+ T-helper (Th) cell epitope, is frequently used to stimulate these responses in vitro and in vivo. A common method involves co-culturing peripheral blood lymphocytes (PBLs) or isolated T-cells with antigen-presenting cells (APCs), such as dendritic cells (DCs), that have been loaded with the gp100 peptide. aai.org

Activation can be quantified by measuring the upregulation of specific cell surface markers. For instance, upon stimulation with the gp100 peptide presented by APCs, T-cells increase their expression of markers like CD25. nih.gov Another indicator of activation, particularly for cytotoxic T-lymphocytes (CTLs), is degranulation, which can be measured by the surface expression of CD107a and CD107b. frontiersin.org

Proliferation assays measure the expansion of antigen-specific T-cells. This is often done by labeling T-cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As the cells divide, the dye is distributed equally between daughter cells, and the resulting decrease in fluorescence intensity, measured by flow cytometry, corresponds to the degree of proliferation. jci.org Studies have shown that DCs loaded with recombinant gp100 protein can induce robust proliferation of T-helper cells. aai.org

The table below summarizes key findings from T-cell activation and proliferation assays involving gp100 peptides.

Assay TypeCell TypeStimulantKey FindingReference
ProliferationHuman T-helper cellsDendritic cells loaded with recombinant gp100 proteinInduced strong proliferation of TH-1 cells in vitro. aai.org
Activation (CD25)Engineered human CD8+ T-cellsT2 cells presenting gp100 peptideDose-dependent increase in CD25 expression upon stimulation. nih.gov
Activation (Degranulation)gp100-specific CD8+ T-cellsMonocyte-derived DCs pulsed with gp100/AZN-D1Increased CD107a/b expression, indicating T-cell activation. frontiersin.org
Proliferation (CFSE)Splenocytes from TCR-transgenic micegp100 peptideAntigen-specific proliferative responses observed in vitro and in vivo. jci.org

Cytokine Detection by ELISA

Upon activation, T-cells secrete cytokines, which are signaling proteins that orchestrate the immune response. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, plate-based technique to detect and quantify these secreted cytokines in culture supernatants.

To perform the assay, supernatants from T-cell cultures stimulated with the gp100 (45-59) peptide are collected. The ELISA plate is coated with a capture antibody specific for the cytokine of interest, such as Interferon-gamma (IFN-γ), a key cytokine produced by Th1 cells. After the supernatant is added, a second, detection antibody (also specific for the cytokine but binding to a different epitope) is introduced, followed by an enzyme-linked secondary antibody and a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.

Studies have consistently used ELISA to measure IFN-γ secretion as a primary readout of T-cell reactivity to gp100 epitopes, including gp100 (45-59). aai.orgresearchgate.net For example, co-culture of gp100-specific CD4+ T-cells with melanoma cells expressing the antigen results in IFN-γ secretion, which can be quantified by ELISA to assess the efficiency of antigen presentation. aai.orgnih.gov Other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-2), can also be measured to provide a more comprehensive profile of the T-cell response. jci.org

The following table details research findings where ELISA was used to detect cytokines following gp100 stimulation.

Cytokine DetectedCell Culture SystemPurpose of AssayKey ResultReference
IFN-γgp100-specific CD4+ T-cells co-cultured with transfected melanoma cellsEvaluate epitope presentationPresentation of the gp100(44-59) epitope led to IFN-γ secretion. aai.orgnih.gov
IFN-γLymphocytes from immunized mice re-stimulated with gp100 proteinAssess antigen-specific immune responseHigh levels of IFN-γ (up to 650 pg/ml) were secreted by lymphocytes from immunized mice. nih.gov
IFN-γgp100-reactive T-cells co-cultured with peptide-pulsed target cellsDetermine peptide recognitionT-cells released IFN-γ in response to the hgp100(25–33) peptide at low concentrations. nih.gov
IFN-γgp100-specific CD8+ T-cells co-cultured with pulsed moDCsMeasure T-cell activationIFN-γ secretion was measured after overnight co-culture as an indicator of T-cell activation. frontiersin.orgresearchgate.net

ELISPOT and Intracellular Cytokine Staining (ICS)

While ELISA measures the total amount of cytokine in a bulk sample, ELISPOT (Enzyme-Linked Immunospot) and Intracellular Cytokine Staining (ICS) provide information at the single-cell level.

The ELISPOT assay is similar in principle to a sandwich ELISA but is designed to capture and visualize the cytokine secreted by individual cells, allowing for the quantification of antigen-specific, cytokine-producing cells. It is highly sensitive for detecting rare cell populations.

Intracellular Cytokine Staining (ICS) combined with flow cytometry is another powerful technique. T-cells are stimulated with the gp100 peptide in the presence of a protein transport inhibitor (like Brefeldin A), which causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against specific cytokines (e.g., IFN-γ) and cell surface markers (e.g., CD4, CD8). Flow cytometry analysis can then identify the phenotype of the cells that are producing the cytokine (e.g., gp100-specific CD4+ T-cells producing IFN-γ). nih.govresearchgate.net One study used ICS to demonstrate that topical application of recombinant gp100 protein induced IFN-γ production specifically by CD8+ T-lymphocytes. nih.gov

Molecular Biology and Genetic Manipulation Techniques

Molecular biology techniques are essential for studying the gp100 antigen itself, from its expression and processing within cells to its role in biological pathways. These methods allow researchers to manipulate gene expression to investigate function.

RNA-Mediated Interference (RNAi) for Protein Depletion

RNA interference (RNAi) is a natural process of gene silencing that can be harnessed experimentally to deplete specific proteins. Small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules, are designed to be complementary to the messenger RNA (mRNA) of the target gene, in this case, gp100. When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then finds and cleaves the target gp100 mRNA, leading to reduced gp100 protein synthesis. thno.org

This technique has been used to investigate the cellular pathways involved in the processing and presentation of the gp100 (45-59) epitope. For example, researchers have used siRNA to deplete the AP-2 adaptor protein, which is involved in protein trafficking. aai.orgnih.gov This experiment showed that in AP-2-depleted cells, the presentation of the gp100 (44-59) epitope was significantly inhibited, demonstrating that the internalization of gp100 from the plasma membrane is a major source of protein for epitope production. aai.orgnih.gov Other studies have used siRNA to directly knock down gp100 (also referred to as Pmel17) to study its role in melanosome formation, finding that its depletion inhibits the expression of other key melanogenic proteins like tyrosinase. plos.orgnih.gov

The table below highlights studies using RNAi to investigate gp100.

RNAi TargetCell TypeExperimental GoalKey FindingReference
AP-2 Adaptor ProteinDM331-GP melanoma cellsInvestigate the source of protein for gp100(44-59) processingAP-2 depletion substantially inhibited gp100(44-59) presentation. aai.orgnih.gov
gp100 (Pmel17)PIG1 melanocytesStudy the role of gp100 in melanosome formationgp100 knockdown sharply reduced the number of melanosomes. plos.org
COX-2Human melanocytesInvestigate the role of COX-2 in melanogenesisCOX-2 knockdown decreased the expression of gp100 and other melanogenic proteins. nih.gov
Rab7MMAc melanoma cellsAnalyze the role of Rab7 in gp100 maturationsiRNA-mediated Rab7 knockdown considerably inhibited gp100 maturation. nih.gov

Structural Biology and Biophysical Characterization

X-ray Crystallography of Peptide-MHC Complexes

To gain precise structural insights into the interaction between the gp100(44-59) peptide and the human leukocyte antigen (HLA) molecule, X-ray crystallography has been employed. nih.gov The crystal structure of the gp100(44-59) peptide in complex with HLA-DR4 (specifically, HLA-DRB1*0401) was determined, providing a detailed view of the molecular interface. nih.gov

The complex was crystallized and X-ray diffraction data were collected to a resolution of 2.5 Å. nih.gov The resulting electron density map for the bound peptide was well-defined, allowing for an unambiguous tracing of the peptide backbone and side chains within the MHC binding groove. nih.gov This high-resolution structure revealed the specific conformation adopted by the gp100(44-59) peptide when presented by HLA-DR4. nih.gov

Analysis of the structure highlighted the key anchor residues of the peptide that fit into the binding pockets of the MHC molecule. nih.gov Furthermore, the conformation of gp100(44-59) was compared with other known HLA-DR4-binding peptides, such as those from human collagen II, influenza hemagglutinin, and myelin basic protein, revealing distinct conformational differences. nih.gov This structural information is fundamental for understanding the basis of its immunogenicity and serves as a critical foundation for the rational design of modified peptides with improved properties. nih.gov

Data Collection and Refinement Statistics for gp100(44-59)-HLA-DR4 Complex
ParameterValueReference
Space groupP21 nih.gov
Resolution (Å)50.0–2.5
Rsym or Rmerge0.088
I / σI14.1
Completeness (%)99.3
Redundancy3.8

Surface Plasmon Resonance for Binding Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free, optical technique used for the real-time detection and quantification of biomolecular interactions. kactusbio.comdiva-portal.orgnicoyalife.com The method measures changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand, allowing for the precise determination of binding kinetics (association rate, ka, and dissociation rate, kd) and binding affinity (equilibrium dissociation constant, KD). kactusbio.comnicoyalife.com

In the context of gp100, SPR has been utilized to characterize the binding affinity of peptides to MHC molecules. The wild-type gp100(44-59) peptide exhibits an intermediate binding affinity for HLA-DR4. nih.gov An earlier study using an in vitro competition assay determined the half-maximal inhibitory concentration (IC50) for the binding of gp100(44-59) to HLA-DRB1*0401 to be 7 μM. nih.gov

Interestingly, attempts to measure the binding of a T-cell receptor (TCR G7) to the gp100(44-59)–HLA-DR4 complex using SPR did not detect a discernible interaction, even at high concentrations of the TCR. nih.gov This result suggests that the affinity of this particular autoreactive TCR for the self-peptide-MHC complex is very low, which is a common feature of TCRs that recognize self-antigens like tumor antigens and likely allows them to avoid being eliminated by the immune system. nih.gov

Following structure-based design, altered peptide ligands (APLs) of gp100(44-59) were created with substitutions at MHC anchor positions. nih.gov SPR or related binding assays were then used to confirm that these modifications resulted in significantly higher binding affinities for HLA-DR4, with improvements ranging from 2- to 10-fold compared to the wild-type peptide. nih.gov

Binding Affinity of gp100 Peptides to HLA-DR4
PeptideModificationRelative Affinity vs. Wild TypeReference
gp100(44-59) Wild Type (WT)None1 (Baseline) nih.gov
L48FLeucine to Phenylalanine at P1~2-10x higher
E51QGlutamic acid to Glutamine at P4~2-10x higher
E51AGlutamic acid to Alanine at P4~2-10x higher
E54LGlutamic acid to Leucine at P7~2-10x higher
Q56AGlutamine to Alanine at P9~2-10x higher

Computational and Bioinformatics Approaches

Antigenic Epitope Prediction Algorithms

Computational algorithms are valuable tools for screening entire protein sequences to identify potential T-cell epitopes. researchgate.netbmj.com These in silico methods predict which peptide segments are likely to bind to specific MHC molecules, thereby reducing the experimental workload required for epitope discovery. researchgate.net

The identification of the gp100(44-59) epitope was aided by such a computer-assisted prediction algorithm. nih.gov In one study, the full-length amino acid sequence of human gp100 was analyzed with a program designed to predict peptides that bind to the HLA-DRB10401 allele. nih.gov The algorithm generated a list of 92 potential candidate epitopes. nih.gov The 24 peptides with the highest predicted MHC binding affinities were synthesized for further experimental testing. nih.gov Notably, the gp100(44-59) peptide (WNRQLYPEWTEAQRLD) was the one predicted to bind most avidly to HLA-DRB10401, a prediction that was subsequently validated through T-cell reactivity assays. nih.gov This successful application demonstrated the capacity of such algorithms to accurately forecast immunodominant, naturally processed MHC class II-restricted epitopes. nih.gov

Top HLA-DRB1*0401 Binding Peptides from gp100 Predicted by Algorithm
RankSequencePositionReference
1WNRQLYPEWTEAQRLD44-59 nih.gov
2VYEFFILPIGH-369-379
3FLLPSIAFAT-567-576
4LLQRLKGLQ-624-632
5FYGKTFGQ-177-184

Note: Table shows a selection of the 24 highest-scoring peptides identified by the algorithm. nih.gov

In Silico Analysis for Peptide Design and Optimization

Beyond epitope prediction, in silico analysis plays a crucial role in the rational design and optimization of peptides for therapeutic use. nih.govnih.gov These computational methods leverage structural and sequence data to engineer peptides with enhanced properties, such as increased MHC binding affinity, stability, or immunogenicity. nih.govnih.gov

A clear example of this approach is the optimization of the gp100(44-59) peptide. nih.gov Based on the high-resolution X-ray crystal structure of the gp100(44-59)–HLA-DR4 complex, researchers performed a structure-based in silico analysis to design altered peptide ligands (APLs). nih.gov The analysis focused on the peptide's anchor residues—those that interact directly with the binding pockets of the MHC molecule. nih.gov By substituting specific amino acids at these anchor positions (P1, P4, P7, and P9), the goal was to create new peptides that would fit more snugly into the MHC groove and thus exhibit higher binding affinity. nih.gov

This strategy of structure-based design proved successful. The designed APLs, when synthesized and tested, were found to have a 2- to 10-fold higher affinity for the HLA-DR4 molecule compared to the original wild-type peptide. nih.gov This demonstrates how in silico modeling, informed by empirical structural data, provides a powerful platform for optimizing the molecular characteristics of immunologically relevant peptides. nih.gov

In Silico-Designed Altered Peptide Ligands of gp100(44-59)
APL DesignationAnchor PositionAmino Acid SubstitutionDesign RationaleReference
L48FP1L → F (Leucine → Phenylalanine)Enhance hydrophobic interaction in binding pocket nih.gov
E51QP4E → Q (Glutamic Acid → Glutamine)Modify charge and hydrogen bonding potential
E51AP4E → A (Glutamic Acid → Alanine)Remove side chain to alter pocket interaction
E54LP7E → L (Glutamic Acid → Leucine)Enhance hydrophobic interaction
Q56AP9Q → A (Glutamine → Alanine)Alter interaction at the C-terminal anchor

Future Directions in Gp100 45 59 Epitope Research

Elucidation of Further Granularities in Antigen Processing Pathways

A nuanced understanding of how the gp100 (45-59) epitope is processed and presented by major histocompatibility complex (MHC) molecules is critical for optimizing its immunogenicity. Future research will likely delve deeper into the specific cellular machinery involved.

Studies have shown that the presentation of gp100 epitopes on MHC class II molecules is dependent on the endosomal pathway. nih.gov The gp100 protein can be sorted directly from the trans-Golgi network or internalized from the plasma membrane, both of which can lead to its processing in endosomes. nih.gov Research has indicated that gp100 internalized from the plasma membrane via the AP2 adaptor protein is a primary source for the gp100 (44-59) epitope. nih.gov Furthermore, it has been demonstrated that antigenically similar epitopes can be generated in both early and late endosomes, though the processing requirements may differ. nih.govaai.org

Future investigations will likely focus on:

The specific proteases within the endosomal compartments responsible for cleaving the full-length gp100 protein to generate the precise 45-59 peptide fragment. While it is known that acidic proteases are involved, identifying the specific cathepsins or other enzymes will be crucial. nih.gov

The influence of melanosome biology on antigen processing. In melanoma cells with active melanosomes, gp100 tends to accumulate in these organelles, which are considered inefficient for antigen processing, leading to reduced presentation of the gp100 (44-59) epitope. nih.govaai.org Understanding the mechanisms that divert gp100 from melanosomes to endosomes in depigmented melanoma cells could offer strategies to enhance antigen presentation. nih.gov

Non-conventional processing pathways . While the endosomal pathway is key for MHC class II presentation, exploring any potential for cross-presentation or other non-canonical pathways for this specific epitope could reveal new therapeutic avenues. There is evidence for proteasome-dependent degradation in the cytosol for other gp100 epitopes, suggesting a complex interplay of processing machinery. nih.gov

Advanced Structural Characterization of TCR-pMHC Interactions involving gp100 (45-59)

The interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex is the cornerstone of T-cell activation. High-resolution structural data of the gp100 (45-59) epitope bound to its restricting MHC allele and recognized by a specific TCR is a critical area for future research.

While structural studies have been conducted on other gp100 epitopes, such as gp100 (280-288), detailed atomic structures of the gp100 (45-59) complex are less common. nih.gov Such studies would provide invaluable insights into:

The precise molecular contacts between the TCR and the gp100 (45-59)/MHC complex. This includes identifying the key amino acid residues on both the peptide and the TCR that dominate the interaction. researchgate.net

The conformational changes that occur upon binding. Understanding the induced-fit mechanisms can help explain the affinity and specificity of the interaction. researchgate.net

The structural basis for cross-reactivity , where a single TCR recognizes the gp100 (45-59) epitope presented by different but related MHC molecules, or recognizes other similar peptide sequences.

Advanced biophysical techniques like cryo-electron microscopy (cryo-EM) and surface plasmon resonance (SPR) will be instrumental in these investigations. nih.govresearchgate.net This knowledge can be leveraged to design altered peptide ligands with enhanced affinity for the TCR, potentially leading to more potent T-cell responses. nih.gov

Development of Novel In Vitro and In Vivo Preclinical Models for Immunogenicity Assessment

To accurately predict the immunogenic potential of gp100 (45-59)-based therapies, more sophisticated preclinical models are necessary. Current models have limitations, and future efforts will focus on creating systems that more closely mimic the human immune system and tumor microenvironment.

In Vitro Models: Future advancements will likely involve the use of complex, multi-cellular systems.

In Vitro Model TypeDescriptionPotential Application for gp100 (45-59) Research
3D Spheroids/Organoids Patient-derived tumor cells co-cultured with immune cells in a three-dimensional structure.To assess the ability of gp100 (45-59)-specific T-cells to infiltrate and kill tumor cells within a more physiologically relevant tumor architecture. bmj.com
Microfluidic "Organ-on-a-Chip" Systems These systems can model the interactions between tumor cells, immune cells, and the vasculature. mdpi.comcriver.comTo study the trafficking of T-cells to the tumor site and the impact of the tumor microenvironment on their function.

In Vivo Models: The development of "humanized" mice is a significant step forward in preclinical cancer immunotherapy research. mdpi.com

In Vivo Model TypeDescriptionPotential Application for gp100 (45-59) Research
Humanized Mice Immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a human immune system. mdpi.comTo evaluate the immunogenicity of gp100 (45-59) vaccines and the efficacy of adoptive T-cell therapies in a system with human T-cells and human antigen-presenting cells. fu-berlin.deqitaijk.cn
Patient-Derived Xenografts (PDX) Tumors from patients are directly implanted into immunodeficient mice.When combined with human immune system reconstitution, PDX models can provide a personalized platform to test the efficacy of gp100 (45-59)-targeted therapies against a specific patient's tumor. frontiersin.org

These advanced models will allow for a more accurate assessment of immunogenicity and potential roadblocks to efficacy before moving into clinical trials.

Exploration of gp100 (45-59) in Combination Immunological Modalities (preclinical concept)

The future of cancer therapy likely lies in combination approaches that target multiple arms of the immune system and the tumor microenvironment. Preclinical exploration of gp100 (45-59)-based therapies in combination with other immunological modalities is a promising area of research.

Potential combination strategies include:

Checkpoint Inhibitors: Combining a gp100 (45-59) vaccine or adoptive T-cell therapy with antibodies that block inhibitory checkpoints like PD-1/PD-L1 or CTLA-4. nih.govnih.gov The rationale is that the gp100 (45-59)-based therapy would generate or introduce tumor-specific T-cells, while the checkpoint inhibitor would "release the brakes" on these T-cells within the tumor microenvironment, enhancing their anti-tumor activity. nih.gov

Targeted Therapies: Investigating the synergy between gp100 (45-59)-based immunotherapy and targeted therapies, such as BRAF inhibitors in melanoma. nih.gov Targeted therapies can induce changes in the tumor microenvironment that make it more favorable for an immune attack, such as increased antigen presentation and T-cell infiltration. nih.gov

Regulatory T-cell (Treg) Depletion: Preclinical models could explore strategies to deplete or inhibit Tregs, which are known to suppress anti-tumor immune responses. koreamed.org Reducing Treg activity could enhance the efficacy of gp100 (45-59)-specific T-cells.

Refinement of Epitope-Focused and Scaffold-Based Vaccine Design Principles for gp100 (45-59)

The concept of epitope-focused vaccine design, where an immunogen is engineered to present a specific, vulnerable epitope to the immune system, is gaining traction. nih.govnih.gov Applying and refining these principles for gp100 (45-59) is a key future direction.

This involves:

Computational Protein Design: Using computational algorithms to design small, stable protein scaffolds that accurately mimic the three-dimensional structure of the gp100 (45-59) epitope as it is presented by the MHC molecule. nih.govplos.orgscience.gov This can lead to more potent and specific antibody and T-cell responses.

Scaffold Selection: Identifying the optimal protein scaffold to present the gp100 (45-59) epitope. The choice of scaffold can influence the immunogenicity and the type of immune response generated. nih.govscience.gov

Multi-epitope Vaccines: Incorporating the gp100 (45-59) epitope into a larger vaccine construct that includes other tumor-associated antigens or helper T-cell epitopes. This could broaden the immune response and reduce the risk of tumor escape due to antigen loss. nih.gov

By focusing the immune response on this key epitope, it may be possible to develop more effective and targeted vaccines for melanoma.

Q & A

Basic Question

  • Transgenic Mouse Models : HLA-A*0201/Kb chimeric mice enable human MHC-restricted T-cell studies.
  • Humanized PDX Models : Patient-derived xenografts with adoptive T-cell transfer mimic human tumor-immune interactions.
  • Prime-Boost Protocols : DNA vaccine priming followed by peptide boosting enhances response durability.
    Models must report tumor volume metrics, survival curves, and immune infiltrate histology for translational relevance .

How can meta-analytical approaches reconcile disparities in gp100 (45-59) study outcomes?

Advanced Question
Disparities arise from variability in peptide formulation, adjuvant selection, and endpoint definitions. Solutions include:

  • Subgroup Analysis : Stratify by trial phase, peptide dose, or combination therapies.
  • Cumulative Meta-Analysis : Chronologically assess effect size stability as new data emerge.
  • Risk of Bias Assessment : Use ROBINS-I tool to evaluate confounding factors (e.g., unblinded designs).
    Transparent reporting per PRISMA guidelines is essential .

What emerging techniques address the low bioavailability of gp100 (45-59) in vivo?

Advanced Question
Innovations include:

  • Nanoparticle Encapsulation : PLGA-based carriers enhance lymph node delivery.
  • Conjugation to Immune-Stimulating Antibodies : Anti-DEC205/gp100 fusion proteins target dendritic cells.
  • mRNA Vaccines : Bypass MHC limitations by encoding full-length gp100 for endogenous processing.
    Preclinical validation requires pharmacokinetic profiling (e.g., tissue biodistribution via fluorescence imaging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.